molecular formula C7H9F3O2 B1356201 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid CAS No. 277756-44-2

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B1356201
CAS No.: 277756-44-2
M. Wt: 182.14 g/mol
InChI Key: DGQRYPPBAJNZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C7H9F3O2. It is characterized by the presence of a trifluoromethyl group attached to a cyclopentane ring, which is further connected to a carboxylic acid group. This compound is notable for its applications in various fields, including pharmaceuticals and organic synthesis .

Mechanism of Action

Target of Action

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a pharmaceutical intermediate It is classified as a bronsted acid , which suggests that it may interact with biological targets that have a role in proton (H+) transfer.

Mode of Action

As a Bronsted acid, this compound can donate a proton (H+) to an acceptor (Bronsted base) . The exact mode of action and the resulting changes depend on the specific biological target and the context of the biochemical pathway in which it is involved.

Pharmacokinetics

It is noted that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.

Result of Action

As a pharmaceutical intermediate, it may be used to synthesize other compounds with known biological activity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, dry place in a tightly closed container, as it is incompatible with oxidizing agents . These storage conditions suggest that temperature, humidity, and exposure to certain chemicals can affect the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceuticals. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidizing agents, which can affect its stability and reactivity . The trifluoromethyl group in the compound can also influence the binding affinity and specificity of enzymes, making it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can cause changes in the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, its interaction with cell signaling pathways can lead to alterations in cell function, which may have implications for its use in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The trifluoromethyl group is particularly important in these interactions, as it can enhance the binding affinity of the compound to its target molecules . This can result in changes in gene expression and other molecular processes, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including its interaction with oxidizing agents . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including changes in cellular function and potential toxicity . Understanding these dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how the compound is distributed within the body and its potential effects on different tissues .

Subcellular Localization

This compound is localized to specific subcellular compartments, which can influence its activity and function . The compound may have targeting signals or post-translational modifications that direct it to specific organelles, affecting its biochemical properties and interactions .

Chemical Reactions Analysis

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid is widely used in scientific research due to its unique chemical properties:

Comparison with Similar Compounds

1-(Trifluoromethyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(trifluoromethyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c8-7(9,10)6(5(11)12)3-1-2-4-6/h1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQRYPPBAJNZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573465
Record name 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277756-44-2
Record name 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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